Monoethylcholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

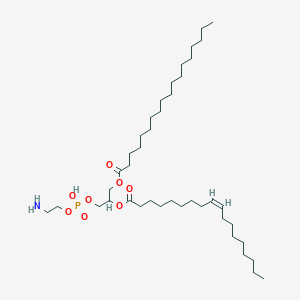

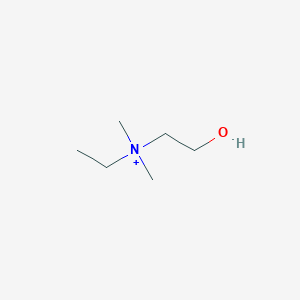

Monoethylcholine (MEC) is a quaternary ammonium compound that is structurally similar to acetylcholine. It is a neurotransmitter that plays an important role in the regulation of various physiological functions in the human body. MEC has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.

Wirkmechanismus

Monoethylcholine acts as an agonist for muscarinic and nicotinic acetylcholine receptors in the nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters and subsequent physiological responses.

Biochemische Und Physiologische Effekte

Monoethylcholine has been shown to have several biochemical and physiological effects on the human body. It has been found to enhance cognitive function, improve memory, and increase attention span. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Monoethylcholine in lab experiments is its ability to mimic the effects of acetylcholine on the nervous system, which can help researchers understand the underlying mechanisms of various physiological functions. However, one of the limitations of using Monoethylcholine is its potential toxicity at high doses, which can lead to adverse effects on the nervous system.

Zukünftige Richtungen

Several future directions for the use of Monoethylcholine in scientific research have been proposed. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Monoethylcholine has also been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further research is needed to fully understand the potential applications of Monoethylcholine in these areas.

Conclusion:

In conclusion, Monoethylcholine is a neurotransmitter that has been extensively studied for its potential applications in scientific research. It has been shown to mimic the effects of acetylcholine on the nervous system, leading to several biochemical and physiological effects. Despite its potential advantages, Monoethylcholine also has limitations and potential toxicity at high doses. Further research is needed to fully understand the potential applications of Monoethylcholine in scientific research and its potential therapeutic applications in the treatment of various diseases.

Synthesemethoden

Monoethylcholine can be synthesized by reacting ethylene oxide with choline under alkaline conditions. The reaction yields Monoethylcholine hydrochloride, which can be purified by recrystallization. The purity of Monoethylcholine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

Monoethylcholine has been used in several scientific research studies due to its ability to mimic the effects of acetylcholine on the nervous system. It has been shown to enhance the release of neurotransmitters, such as dopamine and serotonin, which play a vital role in the regulation of mood, behavior, and cognition.

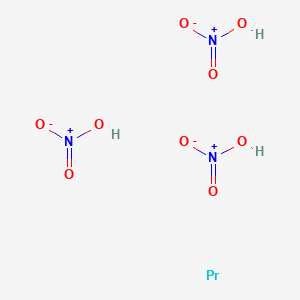

Eigenschaften

CAS-Nummer |

13205-69-1 |

|---|---|

Produktname |

Monoethylcholine |

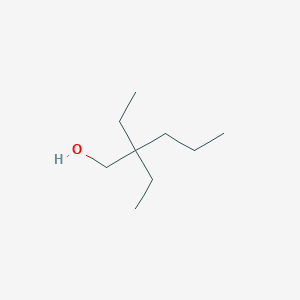

Molekularformel |

C6H16NO+ |

Molekulargewicht |

118.2 g/mol |

IUPAC-Name |

ethyl-(2-hydroxyethyl)-dimethylazanium |

InChI |

InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |

InChI-Schlüssel |

VKHSBLZDXXEWNM-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(C)CCO |

Kanonische SMILES |

CC[N+](C)(C)CCO |

Andere CAS-Nummern |

13205-69-1 |

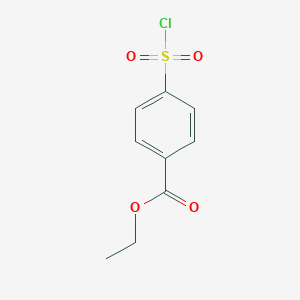

Verwandte CAS-Nummern |

1113-04-8 (iodide) |

Synonyme |

ethylcholine monoethylcholine monoethylcholine acetate monoethylcholine bromide monoethylcholine iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.